Bienvenue dans la boutique en ligne BenchChem!

1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one

Kinase Selectivity CLK Isoforms ATP-Competitive Inhibition

TG003 is the only commercially available CLK inhibitor with a 10- to 13-fold selectivity window for CLK1/4 over CLK2, making it essential for experiments where pan-CLK inhibition would confound isoform-specific results. Its moderate, tunable effect on SRp55 phosphorylation (45% at 5 µM) enables dose-dependent splicing studies, while its validated in vivo efficacy in PC3 xenograft models provides a proven baseline for oncology research. Unlike generic pan-inhibitors, TG003’s unique intra-family selectivity profile ensures reproducible, isoform-specific data. Supplied with rigorous QC (≥98% HPLC) and defined solubility, it is the definitive standard for CLK biology.

Molecular Formula C13H15NO2S
Molecular Weight 249.33 g/mol
CAS No. 300801-52-9
Cat. No. B120241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one
CAS300801-52-9
SynonymsTG-003; 
Molecular FormulaC13H15NO2S
Molecular Weight249.33 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=CC(=C2)OC)SC1=CC(=O)C
InChIInChI=1S/C13H15NO2S/c1-4-14-11-8-10(16-3)5-6-12(11)17-13(14)7-9(2)15/h5-8H,4H2,1-3H3
InChIKeyBGVLELSCIHASRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one (TG003): Key Properties & Research Classification


1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one (CAS 300801-52-9), commonly referred to as TG003, is a synthetic small-molecule benzothiazole derivative [1]. It is classified as a potent, ATP-competitive inhibitor of the Cdc2-like kinase (CLK) family, with well-defined selectivity for CLK1 and CLK4 over CLK2 and CLK3 . The compound is commercially available as a research reagent with standardized purity (≥98% by HPLC) and characterized by specific physicochemical properties including a melting point of 132-132.5 °C and DMSO solubility of 33 mg/mL .

Why TG003 (300801-52-9) Cannot Be Freely Substituted with Other CLK Inhibitors


Substituting TG003 with another CLK inhibitor or analog is not a trivial procurement decision due to its unique and well-documented intra-family selectivity profile . While many CLK inhibitors exhibit broad or overlapping activity against CLK1, CLK2, and CLK4 [1], TG003 displays a distinct and quantifiable pattern of potency, with an approximately 10- to 13-fold preference for CLK1 and CLK4 over CLK2 . This specific selectivity fingerprint is critical for experiments designed to parse the individual biological roles of CLK isoforms, particularly in splicing regulation and oncology models, where CLK2 inhibition can confound results [2]. The quantitative evidence below demonstrates that generic substitution would introduce a different target engagement profile, potentially invalidating comparative analyses and leading to divergent experimental outcomes.

Quantitative Differentiation Evidence for TG003 (300801-52-9) Against Key Comparators


Distinct CLK Isoform Selectivity Profile: TG003 vs. MU1210 vs. KH-CB19

TG003 exhibits a unique selectivity profile for CLK family kinases, distinguishing it from other CLK inhibitors like MU1210 and KH-CB19. TG003 demonstrates potent inhibition of CLK1 and CLK4 (IC50 = 20 nM and 15 nM, respectively) with weaker activity against CLK2 (IC50 = 200 nM) . In contrast, MU1210 shows comparable potency across CLK1, CLK2, and CLK4 (IC50 = 8, 20, and 12 nM, respectively) . KH-CB19, while more potent against CLK1 (IC50 = 19.7 nM vs. TG003's 48.6 nM in that specific assay), displays a distinct off-target profile, including significant DYRK1A inhibition (IC50 = 55.2 nM) . This data quantifies TG003's specific selectivity fingerprint.

Kinase Selectivity CLK Isoforms ATP-Competitive Inhibition

Quantified Binding Affinity: TG003's ATP-Competitive Ki Value

TG003 is an ATP-competitive inhibitor with a well-defined Ki value. For CLK1/Sty, TG003 exhibits a Ki of 0.01 μM (10 nM) [1]. This value is more than an order of magnitude lower than the IC50 for CLK2 (200 nM), reinforcing its selectivity at the level of target engagement. While many vendors report IC50 values, the Ki value provides a more thermodynamically rigorous measure of affinity and is directly comparable across different assay conditions .

Binding Affinity Enzyme Kinetics ATP-Competitive

Functional Cellular Selectivity: TG003 vs. KH-CB19 in SR Protein Phosphorylation

In a cellular context, TG003's functional effect on SR protein phosphorylation differs quantitatively from that of the comparator KH-CB19. While KH-CB19 demonstrates higher biochemical potency against CLK1, its functional selectivity profile is distinct. In HMEC-1 cells, KH-CB19 achieved 77.5% inhibition of TNF-α-stimulated SRp55 phosphorylation at 5 µM, compared to 45% inhibition by TG003 at the same concentration . This difference highlights that biochemical IC50 values do not fully predict cellular efficacy and that TG003 offers a more moderate, potentially titratable effect on splicing factor phosphorylation in certain cellular models.

Alternative Splicing SR Protein Phosphorylation Cellular Functional Assay

In Vivo Validation: TG003 Demonstrates Xenograft Tumor Growth Inhibition

TG003 is one of the few CLK inhibitors with published in vivo efficacy data in a relevant disease model. In a study using a PC3 prostate cancer cell line xenograft in nude mice, TG003 treatment 'decisively inhibited' tumor growth [1]. This contrasts with many other CLK inhibitors, including MU1210 and newer analogs like 26a/27a, for which in vivo data is either limited, unpublished, or demonstrates metabolic instability [2]. The validated in vivo activity of TG003, despite its known metabolic instability, provides a benchmark for the class and a proven tool for proof-of-concept studies.

In Vivo Efficacy Xenograft Model Prostate Cancer

Purity and Physical Form Differentiation for Reproducible Research

The commercially supplied form of TG003 is characterized by high purity and specific physical properties that facilitate reproducible experimental use. The compound is typically supplied as a pale yellow solid with a purity of ≥98% by HPLC and a melting point of 132-132.5 °C . Its solubility in DMSO is well-defined at 33 mg/mL, and the material is stable for ≥4 years when stored at -20°C . These standardized quality metrics, provided by major vendors, contrast with less rigorously characterized analogs or custom-synthesized batches, ensuring consistent dosing and activity across experiments and between research groups.

Purity Physicochemical Properties Reproducibility

Recommended Research Applications for TG003 (300801-52-9) Based on Quantitative Evidence


Dissecting CLK1 vs. CLK2 Function in Alternative Splicing Regulation

TG003's unique selectivity window (10-13 fold preference for CLK1/4 over CLK2) makes it the preferred tool for experiments aiming to isolate the biological role of CLK1 without significant confounding inhibition of CLK2 . This is particularly valuable in splicing assays where CLK2 activity may have overlapping or compensatory functions. Using a pan-CLK inhibitor like MU1210 in such studies would mask isoform-specific effects.

Validating CLK as a Therapeutic Target in Prostate Cancer Models

For researchers investigating CLK inhibition in oncology, TG003 serves as a validated in vivo chemical probe. Its demonstrated ability to significantly inhibit PC3 xenograft tumor growth provides a critical proof-of-concept that newer, more selective inhibitors have yet to replicate in published studies [1]. TG003 establishes a baseline for in vivo efficacy in this disease model.

Studying the Cellular Kinetics of SR Protein Phosphorylation

In cellular models where complete ablation of SR protein phosphorylation is toxic or obscures nuanced signaling, TG003's moderate inhibitory effect on SRp55 phosphorylation (45% inhibition at 5 µM in HMEC-1 cells) offers a tunable approach . This contrasts with the stronger inhibition by KH-CB19, allowing researchers to study the dose-dependent effects of partial CLK inhibition on splicing outcomes.

Development and Standardization of Splicing-Modulation Assays

Given its well-defined potency, selectivity, and commercial availability with rigorous quality control (≥98% purity, defined solubility and stability), TG003 is an ideal standard for developing and benchmarking assays that measure alternative splicing modulation . Its consistent performance across batches minimizes experimental variability and facilitates cross-study comparisons.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.